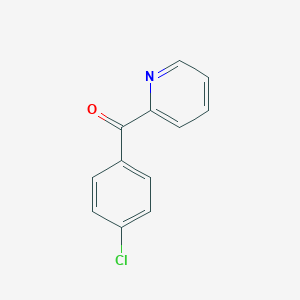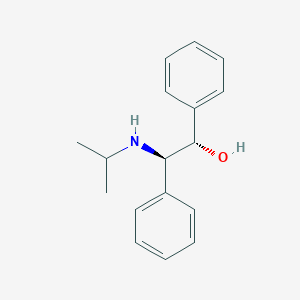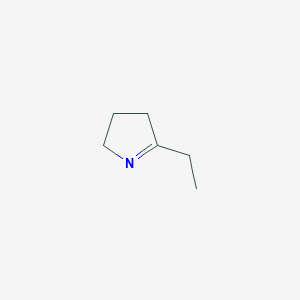![molecular formula C7H7Cl B127648 2-Chloro-2-ethynylspiro[2.2]pentane CAS No. 143962-00-9](/img/structure/B127648.png)
2-Chloro-2-ethynylspiro[2.2]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-ethynylspiro[2.2]pentane (abbreviated as CES) is a synthetic compound that has been widely used in scientific research. It is a spirocyclic alkene that contains both a chloro and an ethynyl functional group. CES has been found to have various biochemical and physiological effects, making it a useful tool in studying different biological processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-ethynylspiro[2.2]pentane is based on its ability to covalently bind to cysteine residues in proteins. This covalent binding can disrupt protein-protein interactions, alter enzyme activity, or induce other changes in protein structure and function. The exact mechanism of action of 2-Chloro-2-ethynylspiro[2.2]pentane may vary depending on the specific protein or enzyme being studied.
Biochemische Und Physiologische Effekte
2-Chloro-2-ethynylspiro[2.2]pentane has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes, the disruption of protein-protein interactions, and the induction of protein aggregation. 2-Chloro-2-ethynylspiro[2.2]pentane has also been found to have cytotoxic effects in some cell lines, making it a potential tool for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-2-ethynylspiro[2.2]pentane in lab experiments is its ability to covalently bind to cysteine residues, making it a useful tool for studying protein-protein interactions and enzyme mechanisms. Additionally, 2-Chloro-2-ethynylspiro[2.2]pentane has been found to have a high yield in synthesis and can be easily purified using standard chromatographic techniques.
However, one limitation of using 2-Chloro-2-ethynylspiro[2.2]pentane in lab experiments is its potential cytotoxicity, which can limit its use in certain cell lines or experimental systems. Additionally, the covalent binding of 2-Chloro-2-ethynylspiro[2.2]pentane to cysteine residues can potentially alter protein structure and function, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2-Chloro-2-ethynylspiro[2.2]pentane. One potential direction is the development of new therapeutic agents based on the covalent binding properties of 2-Chloro-2-ethynylspiro[2.2]pentane. Additionally, further investigation into the biochemical and physiological effects of 2-Chloro-2-ethynylspiro[2.2]pentane could lead to a better understanding of its potential uses in different experimental systems. Finally, the development of new synthesis methods for 2-Chloro-2-ethynylspiro[2.2]pentane could lead to improvements in yield and purity, making it a more useful tool in scientific research.
Synthesemethoden
2-Chloro-2-ethynylspiro[2.2]pentane can be synthesized using a variety of methods, including the reaction of 2-chloro-2-propen-1-ol with acetylene in the presence of a base or the reaction of 2-chloro-2-propen-1-ol with sodium amide and acetylene. The yield of 2-Chloro-2-ethynylspiro[2.2]pentane synthesis is typically high, and the compound can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-ethynylspiro[2.2]pentane has been used in various scientific research applications, including the study of protein-protein interactions, the investigation of enzyme mechanisms, and the development of new therapeutic agents. 2-Chloro-2-ethynylspiro[2.2]pentane has been found to be a useful tool in studying the interaction between proteins due to its ability to covalently bind to cysteine residues. Additionally, 2-Chloro-2-ethynylspiro[2.2]pentane has been used as a probe for studying enzyme mechanisms, as it can act as a competitive inhibitor of certain enzymes.
Eigenschaften
CAS-Nummer |
143962-00-9 |
|---|---|
Produktname |
2-Chloro-2-ethynylspiro[2.2]pentane |
Molekularformel |
C7H7Cl |
Molekulargewicht |
126.58 g/mol |
IUPAC-Name |
2-chloro-2-ethynylspiro[2.2]pentane |
InChI |
InChI=1S/C7H7Cl/c1-2-7(8)5-6(7)3-4-6/h1H,3-5H2 |
InChI-Schlüssel |
CKSQSAWEQPKSIB-UHFFFAOYSA-N |
SMILES |
C#CC1(CC12CC2)Cl |
Kanonische SMILES |
C#CC1(CC12CC2)Cl |
Synonyme |
Spiro[2.2]pentane, 1-chloro-1-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



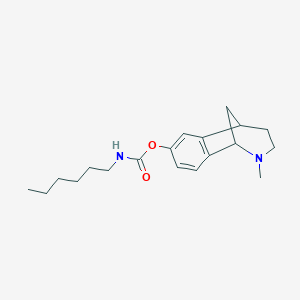
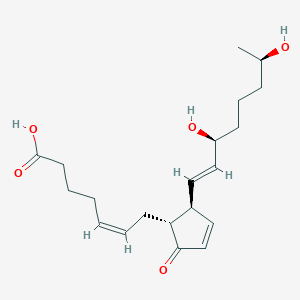
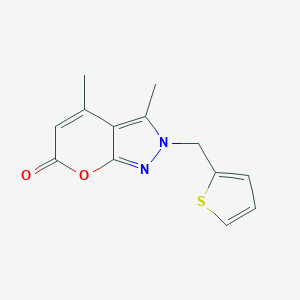
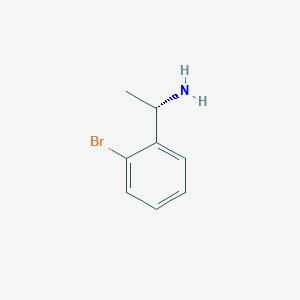
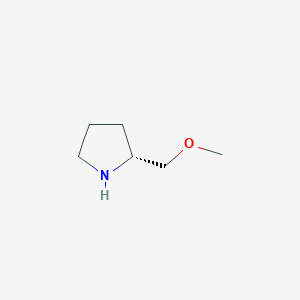

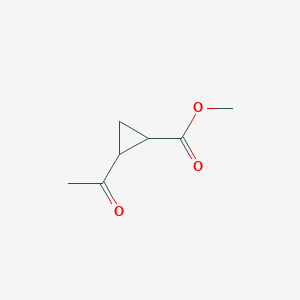
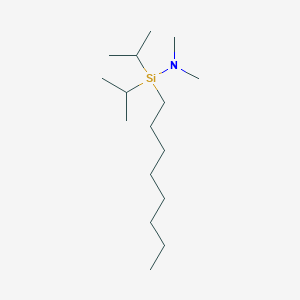
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)

